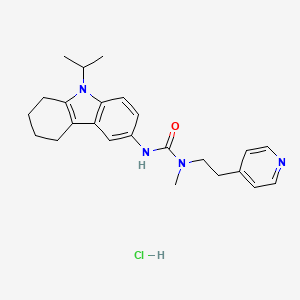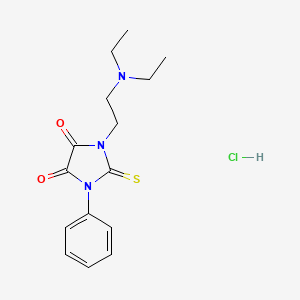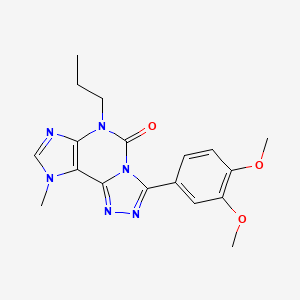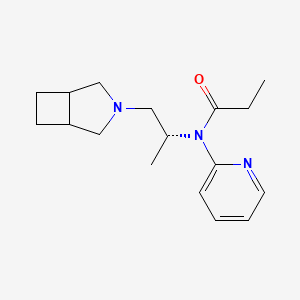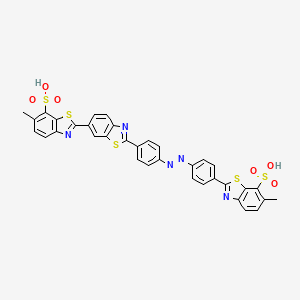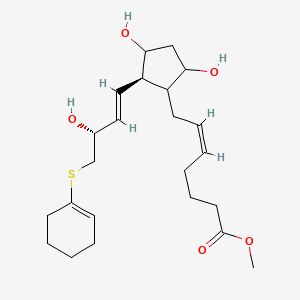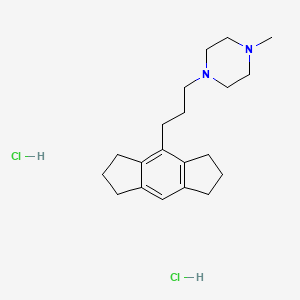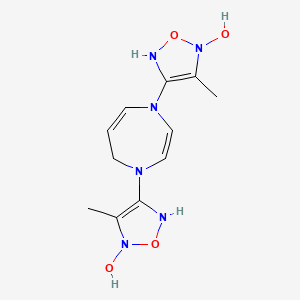
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is a heterocyclic organic compound It is characterized by a diazepine ring structure with two methylfurazanyl groups and two N-oxide functionalities
Preparation Methods
The synthesis of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.
Introduction of Methylfurazanyl Groups: The methylfurazanyl groups are introduced through a substitution reaction. This can be done by reacting the diazepine ring with methylfurazanyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to N-Oxide: The final step involves the oxidation of the nitrogen atoms in the diazepine ring to form the N-oxide functionalities. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the N-oxide functionalities can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The methylfurazanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems. This can be achieved under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Materials Science: The compound can be used in the development of novel materials with specific properties. For example, it may be incorporated into polymers to enhance their thermal stability or mechanical strength.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules such as proteins and nucleic acids. This helps in understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The N-oxide functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The methylfurazanyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide can be compared with other similar compounds such as:
Hexahydro-1,4-bis(phenylsulfonyl)-1H-1,4-diazepine: This compound has phenylsulfonyl groups instead of methylfurazanyl groups. It may exhibit different chemical reactivity and biological activity due to the presence of sulfonyl groups.
1,4-Diazepane: This is a simpler analog without the N-oxide functionalities and methylfurazanyl groups. It serves as a basic scaffold for the synthesis of more complex diazepine derivatives.
1,4-Benzodiazepine: This class of compounds includes well-known drugs such as diazepam and lorazepam. They have a benzene ring fused to the diazepine ring, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of N-oxide functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
150012-68-3 |
|---|---|
Molecular Formula |
C11H16N6O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-hydroxy-3-[1-(5-hydroxy-4-methyl-2H-1,2,5-oxadiazol-3-yl)-5H-1,4-diazepin-4-yl]-4-methyl-2H-1,2,5-oxadiazole |
InChI |
InChI=1S/C11H16N6O4/c1-8-10(12-20-16(8)18)14-4-3-5-15(7-6-14)11-9(2)17(19)21-13-11/h3-4,6-7,12-13,18-19H,5H2,1-2H3 |
InChI Key |
BPGUPYOPMIBBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NON1O)N2CC=CN(C=C2)C3=C(N(ON3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


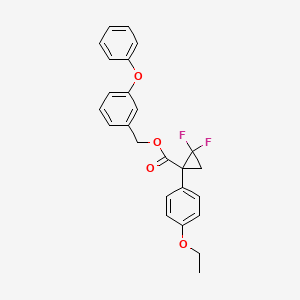
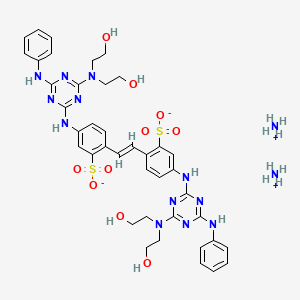
![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
